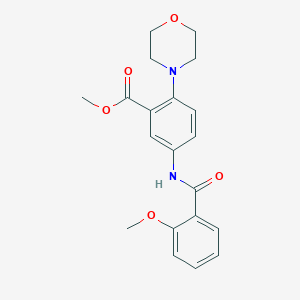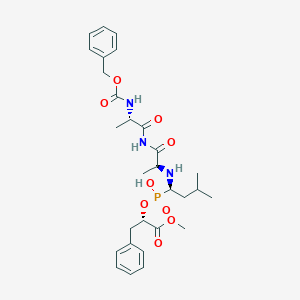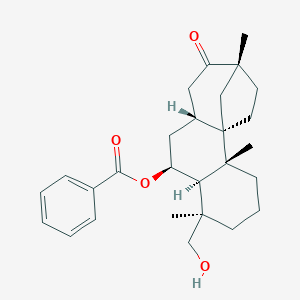![molecular formula C25H24ClN3O2 B237042 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B237042.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide is a synthetic organic compound with a molecular formula of C25H24ClN3O2 and a molecular weight of 433.9 g/mol
准备方法
The synthesis of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobiphenyl-4-carboxylic acid and 4-acetylpiperazine.
Coupling Reaction: The carboxylic acid group of 4-chlorobiphenyl-4-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with 4-acetylpiperazine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.
化学反应分析
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: It is used in biological studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool in chemical biology to study the mechanisms of action of related compounds and to develop new chemical probes.
Pharmaceutical Development: It is explored as a lead compound in pharmaceutical development for the design and synthesis of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of signaling pathways and cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action.
相似化合物的比较
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide: This compound shares a similar piperazine moiety but differs in the substitution pattern on the benzene ring.
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride: This compound contains a guanidine group instead of a carboxamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and biphenyl moieties, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C25H24ClN3O2 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC 名称 |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18(30)28-13-15-29(16-14-28)24-12-11-22(17-23(24)26)27-25(31)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,27,31) |
InChI 键 |
GQRCXIUDDFIVPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)


![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
